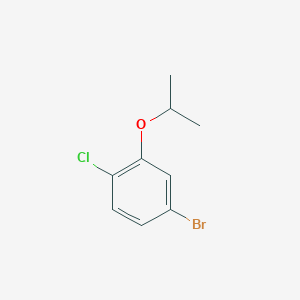

4-Bromo-1-chloro-2-(propan-2-yloxy)benzene

概要

説明

“4-Bromo-1-chloro-2-(propan-2-yloxy)benzene”, also known as bromochloroproxybenzene, is a compound that has been studied extensively due to its unique physical and chemical properties. It has a molecular formula of C9H10BrClO and a molecular weight of 249.53 g/mol .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” consists of a benzene ring substituted with a bromo group at the 4th position, a chloro group at the 1st position, and a propan-2-yloxy group at the 2nd position . The InChI code for this compound is InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-chloro-2-(propan-2-yloxy)benzene” include a molecular weight of 249.53 g/mol . Other computed properties include XLogP3-AA of 4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 247.96036 g/mol, Monoisotopic Mass of 247.96036 g/mol, Topological Polar Surface Area of 9.2 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .科学的研究の応用

Synthesis and Biological Evaluation

A method has been developed for synthesizing derivatives of (prop-2-ynyloxy)benzene, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene. These compounds have been evaluated for antibacterial and antiurease activities. Specifically, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene showed significant activity against urease enzyme, indicating its potential in biological applications (Batool et al., 2014).

Synthesis of N-Piperidine Benzamides CCR5 Antagonists

The synthesis of N-Piperidine benzamides CCR5 antagonists involves the use of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene as an intermediate. This process contributes to the development of novel non-peptide CCR5 antagonists, which are significant in the field of therapeutic research (Cheng De-ju, 2015).

Characterization of Non-Peptide Small Molecular Antagonist Benzamide Derivatives

Research involving the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene and its subsequent reactions contributes to the development of non-peptide CCR5 antagonist benzamide derivatives. These derivatives have potential therapeutic applications, particularly in the context of CCR5-mediated diseases (H. Bi, 2015).

Ring Halogenations of Polyalkylbenzenes

In a study exploring ring halogenations of polyalkylbenzenes, 1-bromo-2,5-pyrrolidinedione and 1-chloro-2,5-pyrrolidinedione were used for the halogenation of polyalkylbenzenes, including derivatives of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene. Such studies are crucial for understanding the chemical properties and reactivities of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).

Catalytic Hydrogenation Studies

Research on the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, involving chloroplatinic acid and stannous chloride in propan-2-ol, provides insights into the selective catalyst systems for producing cis- or trans-4-t-butylmethylcyclohexanes. This research contributes to a deeper understanding of the hydrogenation process of complex organic molecules, including derivatives of 4-bromo-1-chloro-2-(propan-2-yloxy)benzene (Mitchell, 1970).

特性

IUPAC Name |

4-bromo-1-chloro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGQFOSYETWZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-chloro-2-isopropoxybenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)